2-[(3-chlorophenyl)methylsulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-[(3-chlorophenyl)methylsulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound with a molecular formula of C15H11ClF3NOS and a molecular weight of 345.77 g/mol . This compound is characterized by the presence of a chlorophenyl group, a trifluoromethyl group, and an acetamide moiety, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
The synthesis of 2-[(3-chlorophenyl)methylsulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzyl chloride and 3-(trifluoromethyl)aniline.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to optimize reaction efficiency and yield.
Chemical Reactions Analysis
2-[(3-chlorophenyl)methylsulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce corresponding amines or alcohols.
Scientific Research Applications
2-[(3-chlorophenyl)methylsulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3-chlorophenyl)methylsulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
2-[(3-chlorophenyl)methylsulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide can be compared with other similar compounds, such as:
1-(3-chlorophenyl)-2-(methylsulfanyl)ethan-1-one: This compound shares the chlorophenyl and methylsulfanyl groups but lacks the trifluoromethyl and acetamide moieties.
N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide: This compound contains an acetamide group but differs in the presence of a piperazinylsulfonyl group instead of the chlorophenyl and trifluoromethyl groups.
The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NOS/c17-13-5-1-3-11(7-13)9-23-10-15(22)21-14-6-2-4-12(8-14)16(18,19)20/h1-8H,9-10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEBGQBJVPVMAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSCC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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